TA-1887

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

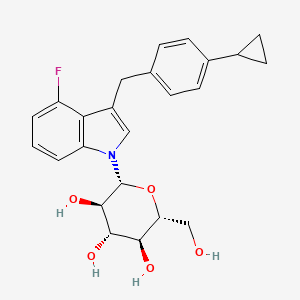

TA-1887 is a synthetic compound that belongs to the class of N-glucosyl indole derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of sodium-dependent glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TA-1887 typically involves the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or a similar method.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Cyclopropylbenzyl Group: This step involves a Suzuki-Miyaura coupling reaction between a cyclopropylbenzyl boronic acid and the fluoroindole.

Glucosylation: The final step is the glucosylation of the indole nitrogen using a glucosyl donor under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

TA-1887 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

A. Glycemic Control and Insulin Sensitivity

Research involving diabetic mouse models has demonstrated that TA-1887 significantly reduces blood glucose levels and improves insulin sensitivity. In a study where diabetic mice were treated with this compound over a 60-day period, results showed a marked decrease in blood glucose levels compared to untreated controls. Additionally, plasma insulin levels increased in treated mice, indicating enhanced pancreatic function and insulin secretion .

B. Impact on Inflammation and Oxidative Stress

This compound treatment has also been associated with reduced systemic inflammation and oxidative stress. The compound decreased levels of inflammatory markers such as IL-6 and MCP1 in various tissues, including white adipose tissue and muscle . Moreover, it was found to enhance the expression of antioxidative enzymes, suggesting a protective effect against oxidative damage.

C. Longevity and Healthspan

Interestingly, studies indicate that this compound may extend lifespan in diabetic models by mitigating age-related pathologies. The compound's ability to reduce inflammation and cellular senescence in adipose tissues highlights its potential role in promoting longevity alongside glycemic control .

Comparative Analysis with Other SGLT2 Inhibitors

To contextualize this compound's efficacy, it is beneficial to compare it with other SGLT2 inhibitors such as canagliflozin and dapagliflozin. Below is a summary table illustrating key differences:

| Feature | This compound | Canagliflozin | Dapagliflozin |

|---|---|---|---|

| Selectivity | High for SGLT2 | Moderate | Moderate |

| Mechanism | SGLT2 inhibition | SGLT2 inhibition | SGLT2 inhibition |

| Effect on Insulin | Increases secretion | Variable | Variable |

| Anti-inflammatory | Yes | Limited | Limited |

| Longevity Effects | Yes | No | No |

A. Diabetic Cachexia Model

In a study focused on diabetic cachexia, this compound treatment resulted in decreased mortality rates among db/db mice subjected to a high-fat diet. The treatment not only improved metabolic parameters but also reduced markers of muscle wasting, suggesting a multifaceted benefit beyond glycemic control .

B. Insulin Sensitivity Assessment

An intraperitoneal insulin tolerance test conducted on this compound-treated mice revealed significantly improved insulin sensitivity compared to untreated controls. This finding underscores the compound's potential utility in managing insulin resistance associated with type 2 diabetes .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of sodium-dependent glucose co-transporter 2 (SGLT2). This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels. The molecular target is the SGLT2 protein, and the pathway involves the disruption of glucose reabsorption in the renal tubules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-(4-cyclopropylbenzyl)-1H-indole: Similar structure but lacks the glucoside moiety.

N-(β-D-glucopyranosyl)-indole derivatives: Similar in terms of glucosylation but may have different substituents on the indole ring.

Uniqueness

TA-1887 is unique due to the presence of both the cyclopropylbenzyl and fluoro groups, which contribute to its specific biological activity and potential as an SGLT2 inhibitor. The combination of these functional groups enhances its binding affinity and selectivity for the SGLT2 protein .

Eigenschaften

CAS-Nummer |

1003005-29-5 |

|---|---|

Molekularformel |

C24H26FNO5 |

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1 |

InChI-Schlüssel |

PXRGAWZIQZMHTH-PFKOEMKTSA-N |

SMILES |

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |

Isomerische SMILES |

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Kanonische SMILES |

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TA-1887, TA 1887, TA1887 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.